

Physicochemical Properties and Characterization of Sofosbuvir Impurity B: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sofosbuvir impurity B

Cat. No.: B1150401

[Get Quote](#)

This in-depth technical guide provides a comprehensive overview of the physicochemical properties and analytical characterization of **Sofosbuvir impurity B**. The information is intended for researchers, scientists, and drug development professionals working with Sofosbuvir and its related substances.

Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat hepatitis C. As with any pharmaceutical compound, the presence of impurities can affect the efficacy and safety of the drug product. Therefore, the identification, characterization, and control of these impurities are critical aspects of drug development and manufacturing. This guide focuses on a significant impurity, **Sofosbuvir impurity B**. It is described as a less active impurity of Sofosbuvir.^[1]

It is important to note that while several sources identify **Sofosbuvir impurity B** with the molecular formula C₂₂H₂₉FN₃O₉P, another degradation product, referred to as "base degradation impurity-B," has been reported with a different molecular formula (C₁₃H₁₉FN₃O₉P) and molecular weight (411.08).^[2] This guide will focus on the former, more widely referenced **Sofosbuvir impurity B**.

Physicochemical Properties

A summary of the key physicochemical properties of **Sofosbuvir impurity B**, alongside Sofosbuvir for comparison, is presented in Table 1.

Property	Sofosbuvir Impurity B	Sofosbuvir
Chemical Name	Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxypyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate	Isopropyl (2S)-2-[[[(2R, 3R, 4R, 5R)-5-(2,4-dioxypyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino] propanoate
Molecular Formula	C22H29FN3O9P	C22H29FN3O9P
Molecular Weight	529.45 g/mol [3][4]	529.45 g/mol [5][6]
Canonical SMILES	<chem>CC(C)OC(=O)C(C)N--INVALID-LINK--(OCC1C(C(C(O1)(C)F)N2C=CC(=O)NC2=O)O)OC3=CC=CC=C3</chem>	<chem>CC(C)OC(=O)C(C)N--INVALID-LINK--(OCC1C(C(C(O1)(C)F)N2C=CC(=O)NC2=O)O)OC3=CC=CC=C3</chem>
Storage Temperature	-20°C[1][7]	Room Temperature

Experimental Protocols for Characterization

The primary methods for the identification and quantification of **Sofosbuvir impurity B** are high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).[8][9][10] A representative HPLC method is detailed below.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the estimation of Sofosbuvir and its process-related impurities in bulk and pharmaceutical dosage forms.[8][11]

- Instrumentation: A standard HPLC system equipped with a UV detector.

- Chromatographic Conditions:
 - Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 μ m[8][11]
 - Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.[8][11]
 - Elution Mode: Isocratic[8][11]
 - Flow Rate: 1.0 mL/min[9]
 - Detection Wavelength: 260 nm[8][11]
 - Column Temperature: 35°C[12]
 - Injection Volume: 20 μ L[9]
- Sample Preparation:
 - Standard Solution: Prepare a standard solution by dissolving a known amount of Sofosbuvir and its impurity in the diluent (water:acetonitrile 50:50).[11]
 - Test Solution (from formulation): Weigh and crush tablets to a fine powder. Transfer an accurately weighed quantity of the powder equivalent to a specific amount of Sofosbuvir into a volumetric flask. Add diluent, sonicate to dissolve, and dilute to the final volume.[12]
- Data Analysis: The retention time for Sofosbuvir is approximately 3.674 minutes, and its impurity is around 5.704 minutes under these conditions.[8] The peak areas are used to quantify the amount of the impurity.

Visualizations

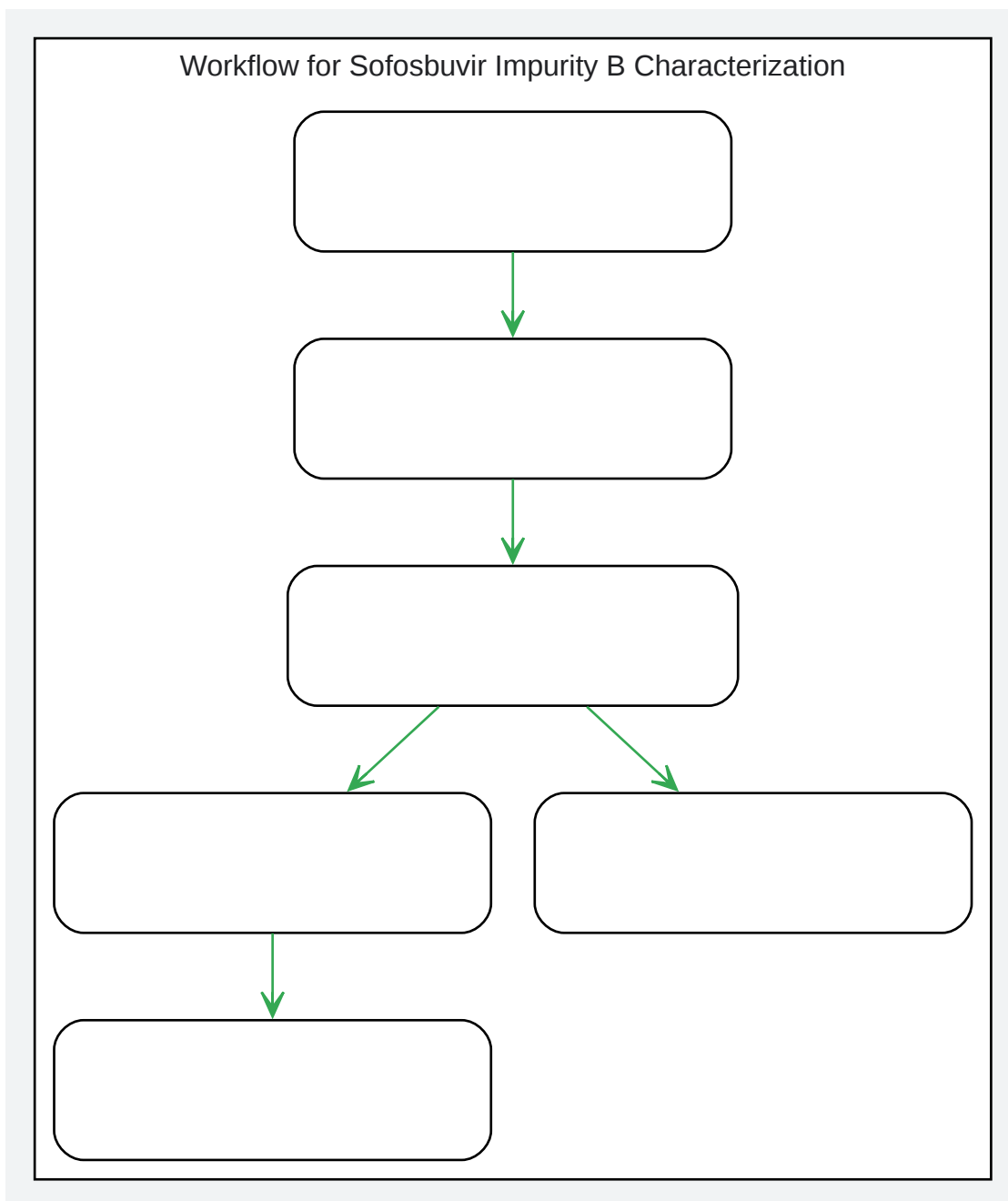
Chemical Structure of Sofosbuvir Impurity B



[Click to download full resolution via product page](#)

Caption: Chemical Structure of **Sofosbuvir Impurity B**.

Workflow for Identification and Characterization of Sofosbuvir Impurity B



[Click to download full resolution via product page](#)

Caption: General workflow for impurity identification.

Signaling Pathways

Currently, there is no publicly available information detailing specific signaling pathways associated with **Sofosbuvir impurity B**. Research has primarily focused on its detection, isolation, and structural elucidation as a process-related impurity or degradation product of Sofosbuvir.

Conclusion

This technical guide provides a summary of the available information on the physicochemical properties and characterization of **Sofosbuvir impurity B**. The provided experimental protocol for RP-HPLC offers a starting point for the routine analysis of this impurity. Further research is required to determine specific physicochemical constants such as melting point, boiling point, and detailed solubility data, as well as to investigate any potential biological activity or associated signaling pathways. The control of this and other impurities is essential for ensuring the quality, safety, and efficacy of Sofosbuvir drug products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sofosbuvir impurity B - Immunomart [immunomart.com]
- 2. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemscene.com [chemscene.com]
- 5. Sofosbuvir | C22H29FN3O9P | CID 45375808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. invivochem.net [invivochem.net]

- 8. researchgate.net [researchgate.net]
- 9. archives.ijper.org [archives.ijper.org]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Development and validation of RP HPLC method for the estimation of Sofosbuvir and related impurity in bulk and pharmaceutical dosage form - ProQuest [proquest.com]
- 12. jmpas.com [jmpas.com]
- To cite this document: BenchChem. [Physicochemical Properties and Characterization of Sofosbuvir Impurity B: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150401#physicochemical-properties-and-characterization-of-sofosbuvir-impurity-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com